molecular formula C7H9N3O2 B11751670 (2S)-2-Amino-3-(pyridazin-4-YL)propanoic acid

(2S)-2-Amino-3-(pyridazin-4-YL)propanoic acid

Cat. No.: B11751670
M. Wt: 167.17 g/mol
InChI Key: IOIQFYKCCUDSQT-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-2-Amino-3-(pyridazin-4-YL)propanoic acid is a compound that belongs to the class of amino acids It features a pyridazine ring attached to the side chain of the amino acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-3-(pyridazin-4-YL)propanoic acid typically involves the formation of the pyridazine ring followed by its attachment to the amino acid backbone One common method involves the cyclization of appropriate precursors under controlled conditions to form the pyridazine ring

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-3-(pyridazin-4-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common reagents include halogens and nucleophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated compounds.

Scientific Research Applications

(2S)-2-Amino-3-(pyridazin-4-YL)propanoic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It can be used to study the effects of pyridazine-containing amino acids on biological systems.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-3-(pyridazin-4-YL)propanoic acid involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-3-(pyridazin-3-YL)propanoic acid
  • (2S)-2-Amino-3-(pyridazin-5-YL)propanoic acid
  • (2S)-2-Amino-3-(pyridazin-6-YL)propanoic acid

Uniqueness

(2S)-2-Amino-3-(pyridazin-4-YL)propanoic acid is unique due to the specific position of the pyridazine ring on the amino acid backbone. This unique structure can confer distinct chemical and biological properties, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C7H9N3O2

Molecular Weight

167.17 g/mol

IUPAC Name

(2S)-2-amino-3-pyridazin-4-ylpropanoic acid

InChI

InChI=1S/C7H9N3O2/c8-6(7(11)12)3-5-1-2-9-10-4-5/h1-2,4,6H,3,8H2,(H,11,12)/t6-/m0/s1

InChI Key

IOIQFYKCCUDSQT-LURJTMIESA-N

Isomeric SMILES

C1=CN=NC=C1C[C@@H](C(=O)O)N

Canonical SMILES

C1=CN=NC=C1CC(C(=O)O)N

Origin of Product

United States

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